5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c14-12-5-4-11(19-12)13(18)15-7-9-8-16-17-6-2-1-3-10(9)17/h4-5,8H,1-3,6-7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQAJWYUWDGSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(S3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrahydropyrazolopyridine Moiety: This can be achieved through a 1,3-dipolar cycloaddition reaction involving a sydnone and a propargylic acid derivative.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized separately and then coupled with the tetrahydropyrazolopyridine intermediate.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound’s structure suggests potential activity as a ligand for various biological targets. It could be used in the design of new drugs or as a probe in biochemical studies.
Medicine
In medicinal chemistry, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring and the potential for functionalization.
Mechanism of Action
The mechanism of action of 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrahydropyrazolopyridine moiety could facilitate binding to specific protein targets, while the thiophene ring might enhance membrane permeability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Differences
- In contrast, the 7-CF₃ group in the analogue increases metabolic stability and membrane permeability due to its strong electron-withdrawing nature .
- Heterocyclic Core : The pyridine core in the target compound may offer better π-π stacking interactions compared to the pyrimidine core in the analogue, which could influence selectivity for specific enzyme isoforms.
Research Implications and Gaps
Further studies are needed to correlate the observed physicochemical properties with biological activity.
Biological Activity
5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring fused with a tetrahydropyrazolo moiety. Its molecular formula is , and it has a molecular weight of 262.698 g/mol. The presence of the chloro group and the carboxamide functionality contributes to its biological activity.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
-
Antitumor Activity :
- Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines. For instance, studies indicate that pyrazole compounds can inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and proliferation .
- A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced activity observed when combined with doxorubicin .
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Anti-inflammatory Effects :
- Compounds similar to this compound have been evaluated for anti-inflammatory properties. Some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- In vivo studies have reported significant reductions in edema in animal models treated with pyrazole derivatives .
- Antimicrobial Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation (e.g., COX enzymes) .
- Cell Cycle Arrest : Certain pyrazoles induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Cytotoxicity in Breast Cancer :
- Combination Therapy :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
